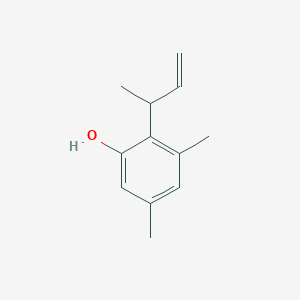
2-(But-3-en-2-yl)-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-en-2-yl)-3,5-dimethylphenol is an organic compound with a unique structure that includes a phenol group substituted with a butenyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-2-yl)-3,5-dimethylphenol can be achieved through various methods. One common approach involves the iridium-catalyzed allylic enolization of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one. This method provides the substituted 2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones in good to high yields with high levels of chemo-, regio-, and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-en-2-yl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Aplicaciones Científicas De Investigación
2-(But-3-en-2-yl)-3,5-dimethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(But-3-en-2-yl)-3,5-dimethylphenol exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
But-3-en-2-yl acetate: This compound shares a similar butenyl group but differs in its functional groups and overall structure.
3-Buten-2-yl acetate: Another similar compound with a butenyl group, used in different chemical contexts.
Uniqueness
2-(But-3-en-2-yl)-3,5-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic and industrial applications.
Propiedades
Número CAS |
3698-51-9 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-but-3-en-2-yl-3,5-dimethylphenol |
InChI |
InChI=1S/C12H16O/c1-5-9(3)12-10(4)6-8(2)7-11(12)13/h5-7,9,13H,1H2,2-4H3 |
Clave InChI |
YETQHQAASMKVTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)O)C(C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















